molecular formula C15H17NO3S B2902715 N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1421449-26-4

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide

Cat. No.: B2902715
CAS No.: 1421449-26-4
M. Wt: 291.37
InChI Key: FVVYHIONEXUQLV-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a synthetic organic compound proposed for research and development purposes. Compounds with a furan moiety, such as this one, are of significant interest in medicinal chemistry and chemical biology. The structural motif of a benzamide linked to a furan-hydroxypropyl chain is found in various investigational compounds . Specifically, furan-containing scaffolds are actively being explored in the development of novel inhibitors for therapeutic targets. For instance, similar 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (M pro ), highlighting the potential of furan-based structures in antiviral drug discovery . Furthermore, furan-hydrazide derivatives have been synthesized and studied for their coordination chemistry with metal ions like Cu(II), Co(II), Ni(II), and Zn(II), suggesting potential applications in the development of catalysts or metallo-pharmaceuticals . The presence of both the hydroxy and benzamide functional groups provides potential binding sites for interaction with biological targets or metal ions. Researchers may find value in this compound as a building block for synthetic chemistry or as a starting point for the development of new biochemical probes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-20-14-7-3-2-5-11(14)15(18)16-9-8-12(17)13-6-4-10-19-13/h2-7,10,12,17H,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVYHIONEXUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Hydroxypropyl Group: This step involves the addition of a hydroxypropyl group to the furan ring, often through a Grignard reaction or other nucleophilic addition reactions.

    Attachment of the Benzamide Group: The final step involves the coupling of the furan derivative with a benzamide derivative, which can be achieved through amide bond formation reactions using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of various substituted benzamide derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The methylthio group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzamide derivatives, focusing on substituent effects, synthesis, and biological activities.

Structural Analogs with Varying Benzamide Substituents

Compound Name Substituent on Benzamide Key Features Biological Activity (if reported) Reference
N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide None (plain benzamide) Orange oil; 68% yield; IR/NMR confirmed Not reported
N-(3-(Furan-2-yl)-3-hydroxypropyl)-2,3,4-trimethoxybenzamide 2,3,4-OMe Structural analog with methoxy groups; PubChem entry (limited data) Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Me N,O-bidentate directing group; used in metal-catalyzed C–H functionalization Synthetic utility in catalysis
Compounds 17–23 () Varied (Cl, F, thiazolidinone) Methylthio-containing derivatives; melt 200–222°C; antimicrobial, anticancer Antimicrobial, antitubercular, anticancer

Key Observations:

  • The methylthio group in the target compound distinguishes it from analogs with methoxy (-OMe) or plain benzamide moieties.
  • Compounds with methylthio groups (e.g., 17–23) exhibit notable antimicrobial and anticancer activities, suggesting the target compound may share similar bioactivity profiles .

Analogs with Different Hydroxypropyl-Attached Groups

Compound Name Hydroxypropyl-Attached Group Physical Properties Synthesis Yield Reference
N-(3-(Furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide Furan-2-yl Not reported (inferred: moderate polarity) Not reported N/A
N-(3-Hydroxy-3-p-tolylpropyl)benzamide (2b) p-Tolyl Orange solid; m.p. 89.6–91.2°C 72%
N-(3-(4-Ethoxyphenyl)-3-hydroxypropyl)benzamide (2e) 4-Ethoxyphenyl Yellow oil 70%
N-(3-Hydroxy-3-o-tolylpropyl)benzamide (2c) o-Tolyl White solid; m.p. 104–106°C 82%

Key Observations:

  • Replacing the furan-2-yl group with aromatic substituents (e.g., p-tolyl, o-tolyl) alters electronic and steric properties. Furan’s electron-rich nature may enhance reactivity in cycloaddition or coordination reactions compared to purely aromatic groups.
  • Hydroxypropyl derivatives with bulkier substituents (e.g., p-tolyl) tend to crystallize as solids, while furan-containing analogs (e.g., 2f) are reported as oils, suggesting reduced crystallinity due to heterocyclic flexibility .

Impact of Substituents on Bioactivity

  • Methylthio vs. Halogenated Groups : Chloro and fluoro substituents in compounds 17–23 () are associated with antimicrobial activity. The methylthio group’s larger size and sulfur atom may offer distinct binding interactions in enzyme inhibition .
  • Furan vs. However, this may also reduce metabolic stability due to oxidative susceptibility.

Biological Activity

N-(3-(furan-2-yl)-3-hydroxypropyl)-2-(methylthio)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its structural features that suggest various biological activities. This article delves into its biological activity, including anticancer and antimicrobial properties, synthesis methods, and mechanisms of action.

Chemical Structure and Properties

The compound features a furan ring , a hydroxypropyl group , and a methylthio-substituted benzamide . These components contribute to its unique reactivity and biological interactions.

Component Description
Furan RingContributes to chemical reactivity and biological interactions
Hydroxypropyl GroupEnhances solubility and potential biological activity
Methylthio GroupMay improve binding affinity for molecular targets

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Furan Ring : Synthesized via cyclization of 1,4-dicarbonyl compounds.
  • Introduction of the Hydroxypropyl Group : Achieved through nucleophilic addition reactions.
  • Attachment of the Benzamide Group : Formed by coupling the furan derivative with a benzamide derivative using carbodiimides for amide bond formation.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its potential to inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer) : Significant growth inhibition observed.
  • A549 (lung cancer) : Notable reduction in cell viability.

The compound's IC50 values indicate its effectiveness compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil, suggesting a potential role as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may possess activity against various bacterial strains, although further research is needed to elucidate its full spectrum of action.

The compound's mechanism of action likely involves interaction with specific molecular targets within cells:

  • The furan ring may facilitate binding to enzymes or receptors involved in cell signaling pathways.
  • The hydroxypropyl group enhances solubility and bioavailability, potentially improving therapeutic efficacy.
  • The methylthio group could enhance binding affinity, increasing specificity for target proteins or nucleic acids .

Case Studies and Research Findings

Several studies have highlighted the biological activities of similar compounds, providing insights into the potential applications of this compound:

  • Anticancer Activity : In a comparative study, benzamide derivatives exhibited IC50 values ranging from 5.85 µM to 28.3 µM against various cancer cell lines, indicating strong anticancer potential .
  • Molecular Docking Studies : Computational studies have predicted binding modes for this compound against key targets like RXRα-LBD, supporting its role as a biochemical probe or inhibitor .

Q & A

Q. Critical conditions :

  • Temperature control : Reactions often require reflux conditions (e.g., 80–100°C) to ensure completion while avoiding decomposition .
  • Catalysts : Use of palladium or nickel complexes for cross-coupling steps .
  • Solvent selection : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
  • Purification : Column chromatography or recrystallization is essential for isolating high-purity products .

Validation : Confirm structure via 1H/13C NMR (e.g., furan protons at δ 6.2–7.4 ppm ) and HRMS for molecular ion verification .

Basic: How is the structural integrity of this compound validated in experimental settings?

Answer:

  • Spectroscopic techniques :
    • IR spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, furan C-O-C at ~1250 cm⁻¹) .
    • NMR : Assign protons on the furan ring (δ 6.3–7.2 ppm), hydroxypropyl chain (δ 1.8–3.5 ppm), and methylthio group (δ 2.1–2.5 ppm) .
  • Chromatography : HPLC retention times (e.g., 7–12 minutes under reverse-phase conditions) confirm purity .
  • Mass spectrometry : HRMS matches theoretical molecular weights (e.g., [M+H]+ for C₁₆H₁₉NO₃S: 306.11 g/mol) .

Advanced: What methodological strategies are recommended to analyze contradictory bioactivity data across structurally similar benzamide derivatives?

Answer:

  • Comparative SAR studies : Systematically vary substituents (e.g., methylthio vs. phenylthio groups) and correlate with bioactivity (e.g., IC₅₀ values in antimicrobial assays) .
  • Statistical validation : Use ANOVA or t-tests to assess significance of activity differences (e.g., 2-fluorobenzylidene derivatives showing higher potency than 4-chloro analogs ).
  • Mechanistic assays : Employ enzyme inhibition assays (e.g., COX-2 or kinase targets) to link structural features to specific pathways .
  • Data normalization : Control for variables like solubility (via logP calculations) or metabolic stability (microsomal assays) to isolate structural effects .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in anticancer studies?

Answer:

  • Target identification : Use molecular docking to predict interactions with oncogenic proteins (e.g., Bcl-2 or EGFR) .
  • Cellular assays :
    • Apoptosis : Measure caspase-3/7 activation via fluorometric assays.
    • Cell cycle analysis : Flow cytometry to detect G1/S arrest .
  • Omics approaches : Transcriptomics/proteomics to identify dysregulated pathways (e.g., oxidative stress markers like SOD or CAT) .
  • In vivo validation : Xenograft models with dose-response studies to assess tumor growth inhibition .

Advanced: What experimental pitfalls arise in optimizing the yield of this compound, and how are they resolved?

Answer:

  • Low yield causes :
    • Steric hindrance : Bulky substituents (e.g., methylthio) reduce reaction efficiency. Mitigate via stepwise synthesis .
    • By-product formation : Competing reactions (e.g., oxidation of thioether). Use inert atmospheres (N₂/Ar) .
  • Solutions :
    • Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps .
    • Solvent polarity adjustment : Switch from DMF to acetonitrile to favor desired pathway .
    • Real-time monitoring : Use TLC or inline IR to track reaction progress .

Basic: What are the key physicochemical properties of this compound relevant to formulation studies?

Answer:

  • Solubility : Moderate in DMSO (>10 mg/mL) but poor in aqueous buffers. Use co-solvents (e.g., PEG 400) for in vitro assays .
  • Stability : Susceptible to hydrolysis at high pH; store at 4°C in anhydrous conditions .
  • logP : Estimated ~2.5 (via ChemDraw), indicating moderate membrane permeability .

Advanced: How can computational modeling enhance the design of derivatives of this compound?

Answer:

  • DFT calculations : Optimize geometry and predict reactive sites (e.g., nucleophilic furan ring) .
  • MD simulations : Assess binding stability with targets (e.g., ≥5 ns trajectories for protein-ligand complexes) .
  • ADMET prediction : Use tools like SwissADME to forecast bioavailability and toxicity .

Advanced: What strategies resolve discrepancies in reported biological activity data for benzamide derivatives with varying substituents?

Answer:

  • Meta-analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values ) to identify trends.
  • Reproducibility checks : Standardize assay protocols (e.g., fixed inoculum size in MIC assays).
  • Structural revalidation : Confirm compound identity via NMR for disputed samples .

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